2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid
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Overview
Description
2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is a complex organic compound characterized by its unique spiro structure, which involves the fusion of an indoline and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with pyran precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-carboxylate
- 2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2(1H)-yl acetic acid
Uniqueness
2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-oxospiro[1H-indole-3,4'-oxane]-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-11(16)8-1-2-10-9(7-8)13(12(17)14-10)3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,17)(H,15,16) |
InChI Key |
DEQDFNBVRHFKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)C(=O)O)NC2=O |
Origin of Product |
United States |
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